3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Overview
Description
3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate is a chemical compound with a complex structure, primarily used in the field of materials science and organic synthesis. This compound is known for its unique properties, which make it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate typically involves the reaction of 3-aminopropyltriethoxysilane with methacrylic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the silane precursor, followed by its reaction with methacrylic acid. The process requires precise control of temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically produce alcohols and amines.
Substitution: Substitution reactions can result in the formation of halogenated derivatives.
Scientific Research Applications
This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry. It is used in the synthesis of hydrogels for contact lenses, as a cross-linking agent in polymer chemistry, and as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism by which 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a cross-linker, forming stable networks in polymer matrices, which enhances the mechanical properties and durability of the materials.
Comparison with Similar Compounds
3-Methacryloxypropyltrimethoxysilane (MPS): This compound is structurally similar but lacks the bis(trimethylsilyloxy) group.
3-Aminopropyltriethoxysilane (APTES): A closely related compound used in surface modification and coupling reactions.
Uniqueness: 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate is unique due to its bis(trimethylsilyloxy) group, which provides enhanced stability and reactivity compared to its counterparts.
Properties
IUPAC Name |
3-[hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O5Si3/c1-12(2)13(14)16-10-9-11-21(15,17-19(3,4)5)18-20(6,7)8/h15H,1,9-11H2,2-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZHOGQQIFYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O5Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044085 | |
Record name | 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201044085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83692-44-8 | |
Record name | 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201044085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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